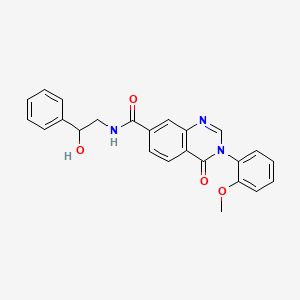
N-(2-hydroxy-2-phenylethyl)-3-(2-methoxyphenyl)-4-oxo-3,4-dihydroquinazoline-7-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(2-hydroxy-2-phenylethyl)-3-(2-methoxyphenyl)-4-oxo-3,4-dihydroquinazoline-7-carboxamide is a useful research compound. Its molecular formula is C24H21N3O4 and its molecular weight is 415.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
Chemical Structure and Properties
The molecular formula of the compound is C24H20N3O4, with a molecular weight of approximately 449.9 g/mol. The IUPAC name provides insight into its structure, indicating the presence of a quinazoline moiety along with various functional groups that may contribute to its biological properties.
| Property | Value |
|---|---|
| Molecular Formula | C24H20N3O4 |
| Molecular Weight | 449.9 g/mol |
| IUPAC Name | N-(2-hydroxy-2-phenylethyl)-3-(2-methoxyphenyl)-4-oxo-3,4-dihydroquinazoline-7-carboxamide |
Anticancer Properties
Recent studies have highlighted the anticancer potential of quinazoline derivatives. For instance, compounds similar in structure to This compound have shown efficacy against various cancer cell lines. Research indicates that these compounds can induce apoptosis in cancer cells through mechanisms involving the modulation of signaling pathways like PI3K/Akt and MAPK.
Case Study:
A study published in Journal of Medicinal Chemistry reported that a related quinazoline derivative significantly inhibited cell proliferation in breast cancer cell lines (MCF-7 and MDA-MB-231) with IC50 values in the low micromolar range. The mechanism was attributed to the activation of caspase pathways leading to apoptosis.
Antimicrobial Activity
The antimicrobial properties of quinazoline derivatives have also been investigated. Preliminary research indicates that This compound exhibits activity against both Gram-positive and Gram-negative bacteria. The mode of action appears to involve disruption of bacterial cell wall synthesis and interference with nucleic acid metabolism.
Data Table: Antimicrobial Activity
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Pseudomonas aeruginosa | 128 µg/mL |
Neuroprotective Effects
Emerging evidence suggests that this compound may possess neuroprotective properties. Quinazolines have been studied for their ability to protect neuronal cells from oxidative stress and apoptosis. In vitro assays demonstrated that similar compounds could reduce neuronal cell death induced by neurotoxic agents .
Research Findings:
A study indicated that a related quinazoline derivative improved neuronal survival rates by up to 60% in models of oxidative stress, suggesting potential therapeutic applications in neurodegenerative diseases such as Alzheimer's and Parkinson's disease .
Properties
Molecular Formula |
C24H21N3O4 |
|---|---|
Molecular Weight |
415.4 g/mol |
IUPAC Name |
N-(2-hydroxy-2-phenylethyl)-3-(2-methoxyphenyl)-4-oxoquinazoline-7-carboxamide |
InChI |
InChI=1S/C24H21N3O4/c1-31-22-10-6-5-9-20(22)27-15-26-19-13-17(11-12-18(19)24(27)30)23(29)25-14-21(28)16-7-3-2-4-8-16/h2-13,15,21,28H,14H2,1H3,(H,25,29) |
InChI Key |
JHUBKCJVAMOLEV-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1N2C=NC3=C(C2=O)C=CC(=C3)C(=O)NCC(C4=CC=CC=C4)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















